Compound Description: PSNCBAM-1 is a diarylurea derivative that acts as a negative allosteric modulator of the cannabinoid CB1 receptor [, ]. It exhibits anorectic effects in vivo, similar to the CB1 antagonist rimonabant, making it a potential candidate for anti-obesity drug development [, ].
Compound Description: This compound (5c) is a novel (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone derivative designed and synthesized as a potential sodium channel blocker and anticonvulsant agent [].
Compound Description: This series of compounds represents a novel class of melanin-concentrating hormone receptor 1 (MCHR1) antagonists []. These derivatives were designed with the aim of improving safety profiles compared to previous MCHR1 antagonists that contained aliphatic amines [].
Compound Description: Compound 10a is a potent, orally bioavailable MCHR1 antagonist belonging to the 1-(imidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one derivative class []. It exhibits anti-obesity effects in diet-induced obese rats [].
5. methanone derivatives
Compound Description: This series of compounds, containing a thieno[2,3-c]pyridine moiety, was synthesized and characterized to investigate their molecular and crystal structures, particularly focusing on intra- and intermolecular interactions [].
Relevance: Although structurally different from (3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyridin-4-yl)methanone, the methanone derivatives highlight the use of a central methanone linker connecting heterocyclic systems, a structural feature shared with the target compound. This similarity underscores the significance of the methanone linker in potentially influencing molecular conformation and interactions with biological targets.
Compound Description: (1E)-IPMM is an anti-Candida agent that has undergone extensive computational studies to understand its structural geometry, intermolecular interactions, and potential biological activity [].
Compound Description: TG100435 is a potent, multi-targeted, orally active protein tyrosine kinase inhibitor with nanomolar inhibition constants against Src family kinases [].
Compound Description: TG100855 is the primary metabolite of TG100435 and exhibits even greater potency against Src family kinases []. It is formed via N-oxidation of the pyrrolidine ring in TG100435 [].
Compound Description: This series of pyrimidine derivatives was synthesized using the Biginelli reaction, employing 3-phenyl-1-(pyridin-4ylcarbonyl)-1H-pyrazole-4-carbaldehyde, substituted acetoacetanilide, and urea/thiourea []. Their biological activities are not yet fully explored.
Compound Description: This compound represents a cinnoline derivative synthesized from 3-acetyl-6-chloro-1H-cinnolin-4-one and isonicotinic acid hydrazide []. Its specific biological activity is not detailed in the provided information.
Compound Description: Compound 29 is a potent P2X7 antagonist identified through a novel dipolar cycloaddition reaction/Cope elimination sequence. This compound demonstrated robust P2X7 receptor occupancy at low doses in rat models [].
Compound Description: Compound 35 is a potent and selective P2X7 antagonist discovered through a dipolar cycloaddition reaction/Cope elimination sequence. It exhibits favorable solubility and tolerability in preclinical species, leading to its selection as a clinical candidate for mood disorders [].
Compound Description: Compound 5a is a potent and orally bioavailable RORγt inverse agonist with a favorable pharmacokinetic profile []. It exhibits a robust inhibitory effect on IL-17A production, suggesting potential therapeutic applications in inflammatory diseases like psoriasis.
Pyrimidinyl Biphenylureas
Compound Description: This class of compounds represents novel analogs of the allosteric modulator PSNCBAM-1, designed to explore the structure-activity relationship of CB1 receptor modulators []. These compounds were synthesized by replacing the pyridine ring of PSNCBAM-1 with a pyrimidine ring [].
Compound Description: Venetoclax N-oxide (VNO) is an identified oxidative impurity of venetoclax, a BCL-2 inhibitor used for treating hematologic malignancies []. It is formed during oxidative stress degradation of venetoclax [].
Compound Description: Venetoclax hydroxylamine impurity (VHA) is another oxidative impurity of venetoclax, formed through a Meisenheimer rearrangement of venetoclax N-oxide (VNO) [].
Compound Description: Compound 13 is a potent, selective, and brain-penetrant inhibitor of anaplastic lymphoma kinase (ALK) []. It was developed through scaffold hopping and lead optimization guided by a cocrystal structure of an earlier compound bound to ALK [].
(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 894416)
Compound Description: BI 894416 is a potent and selective spleen tyrosine kinase (SYK) inhibitor developed for treating severe asthma []. It contains a tert-butyl group that is a site of metabolism [].
(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2,3-dimethyl-2H-indazol-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 1342561)
Compound Description: BI 1342561 is another potent and selective SYK inhibitor, structurally similar to BI 894416, also developed for the treatment of severe asthma []. It differs from BI 894416 in the bicyclic moiety, featuring a 2,3-dimethyl-2H-indazole instead of a 2-methyl-2H-pyrazolo[4,3-c]pyridine [].
Imidazo[1,2‐a]pyridine‐isoquinoline derivatives
Compound Description: This series of compounds represents a novel class of EGFR inhibitors with promising anticancer activity against breast cancer cell lines []. They were designed by fusing an imidazo[1,2-a]pyridine ring with an isoquinoline moiety [].
Compound Description: LAH-1 is a potent c-Met inhibitor with nanomolar activity and demonstrated antiproliferative activity against non-small cell lung cancer cells []. It inhibits the HGF/c-Met pathway and exhibits desirable pharmacokinetic properties [].
Compound Description: This series of N-substituted pyrrolidine derivatives incorporates a 1,2,4-triazole ring and a phenylmethanone moiety []. They were synthesized from a common precursor, trans 1-(4-methoxypyrrolidin-3-yl)-1H-1,2,4-triazole hydrochloride salt, by reacting it with substituted benzoyl chlorides [].
trans 1-benzyl-4-methoxypyrrolidin-3-yl)-1H-1,2,4-triazole derivatives
Compound Description: This series of N-substituted pyrrolidine derivatives, similar to the previous class, incorporates a 1,2,4-triazole ring but features a benzyl substituent instead of a phenylmethanone []. They were also synthesized from the trans 1-(4-methoxypyrrolidin-3-yl)-1H-1,2,4-triazole hydrochloride salt, but reacted with benzyl bromides instead of benzoyl chlorides [].
Compound Description: [18F]PM-PBB3 is a positron emission tomography (PET) tracer developed for imaging tau pathologies in the human brain []. It is an 18F-labeled analog of the previously developed [11C]PBB3, designed to overcome limitations associated with rapid metabolism and short half-life [].
Overview
3-Methyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyridazine is a complex organic compound that belongs to the class of pyridazine derivatives. This compound features a unique structure that combines a pyridazine ring with a pyrrolidine moiety and a pyridine-4-carbonyl group. The intricate arrangement of these functional groups suggests potential applications in medicinal chemistry and materials science.
Source: The compound can be sourced from chemical suppliers and databases such as PubChem, which provides detailed information on its chemical properties and classifications.
Classification: 3-Methyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyridazine is classified under organic compounds, specifically as a heterocyclic aromatic compound due to the presence of nitrogen in its ring structures.
Synthesis Analysis
Methods
The synthesis of 3-Methyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyridazine typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
Acylation: The pyrrolidine derivative is acylated using pyridine-4-carbonyl chloride, which introduces the carbonyl group into the structure.
Etherification: The final step involves the introduction of the methoxy group, which can be accomplished using methanol in the presence of suitable catalysts.
Technical Details
The reactions often require careful control of temperature and pH to ensure high yields and purity of the final product. Common reagents include triethylamine for acylation and various solvents such as dichloromethane or ethanol for extraction and purification processes.
Molecular Structure Analysis
Structure
The molecular structure of 3-Methyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyridazine can be represented as follows:
Molecular Formula: C₁₃H₁₅N₃O₂
Molecular Weight: Approximately 245.28 g/mol
Structural Features:
A pyridazine ring system
A methyl group at position 3
A pyrrolidine unit linked via an ether bond to the pyridazine
A carbonyl group attached to the pyrrolidine nitrogen
Data
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity.
Chemical Reactions Analysis
Reactions
3-Methyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyridazine can participate in various chemical reactions:
Nucleophilic Substitution: The methoxy group may undergo nucleophilic substitution reactions under appropriate conditions.
Oxidation/Reduction: The compound may also be subjected to oxidation or reduction reactions, depending on the functional groups present.
Rearrangements: Potential rearrangements could occur under specific catalytic conditions.
Technical Details
The reaction conditions often involve the use of solvents like dimethyl sulfoxide or acetonitrile, along with catalysts such as palladium on carbon for hydrogenation reactions or Lewis acids for facilitating acylation processes.
Mechanism of Action
Process
The mechanism of action for 3-Methyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyridazine is likely related to its interactions with biological targets:
Binding Interactions: The compound may bind to specific receptors or enzymes, influencing biochemical pathways.
Enzyme Inhibition/Activation: It may act as an inhibitor or activator for certain enzymes, affecting metabolic processes within cells.
Data
Studies on similar compounds suggest that derivatives containing pyrrolidine and pyridine moieties often exhibit significant biological activity, including anti-inflammatory and antitumor effects.
Physical and Chemical Properties Analysis
Physical Properties
The physical properties of 3-Methyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyridazine include:
Appearance: Typically exists as a solid crystalline substance.
Solubility: Soluble in polar solvents like methanol and dimethyl sulfoxide but may have limited solubility in non-polar solvents.
Chemical Properties
Chemical properties include:
Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
Reactivity: Reacts with strong acids or bases, potentially leading to hydrolysis or decomposition.
Relevant analyses such as thermal gravimetric analysis (TGA) or differential scanning calorimetry (DSC) can provide insights into its thermal stability and phase transitions.
Applications
Scientific Uses
3-Methyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyridazine has potential applications in various scientific fields:
Medicinal Chemistry: It may serve as a lead compound for developing new pharmaceuticals targeting specific diseases.
Materials Science: Its unique structure could be utilized in creating novel materials with specific electronic or optical properties.
Biochemical Research: Useful in studying enzyme mechanisms or cellular signaling pathways due to its ability to interact with biological molecules.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.